

"physical and chemical properties of Bonvalotidine A"

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Compound of Interest

Compound Name: Bonvalotidine A

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Bonvalotidine A: A Comprehensive Technical Dossier

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Abstract

Bonvalotidine A is a C19-diterpenoid alkaloid of the lycoctonine type, first isolated from the roots of Delphinium bonvalotii Franch. Its molecular structure has been elucidated as $5,6\beta$ -dihydroxy- $1\alpha,14\alpha,16\beta$ -trimethoxy-4-methyl- $7\beta,8$ -methylenedioxy-20-ethylaconitan-6-yl acetate. This technical guide provides a detailed overview of the known physical and chemical properties of **Bonvalotidine A**, compiled from available scientific literature. It includes tabulated summaries of its physicochemical characteristics and a description of the experimental protocols used for its isolation and structural characterization. While specific biological activity and signaling pathway data for **Bonvalotidine A** are currently limited, this document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physical and chemical properties of **Bonvalotidine A** are summarized below. To date, specific experimental values for melting point, boiling point, and solubility have not been



extensively reported in publicly available literature. The provided data is based on its molecular formula and structural analysis.

Property	Value	Source
Molecular Formula	C27H41NO8	[1]
Molecular Weight	507.62 g/mol	Calculated
CAS Number	929019-25-0	
Appearance	Reported as colorless crystals (acetone solvate)	[2]
Class	C19-Diterpenoid Alkaloid (Lycoctonine type)	[1]
Solubility	Data not available. Generally, diterpenoid alkaloids exhibit solubility in organic solvents like chloroform, methanol, and ethanol, with limited solubility in water.	
Melting Point	Data not available.	_
Boiling Point	Data not available.	

Note: **Bonvalotidine A** has been crystallized as an acetone solvate with the molecular formula $C_{27}H_{41}NO_8\cdot C_3H_6O[1][2]$.

Spectroscopic Data

The structure of **Bonvalotidine A** was primarily elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. While the complete raw spectra are not publicly available, the crystallographic study confirms the structural assignments made based on this data[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy



Detailed ¹H and ¹³C NMR chemical shift data for **Bonvalotidine A** are not available in the cited literature. Structural elucidation of similar diterpenoid alkaloids from Delphinium species relies heavily on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to assign the complex polycyclic skeleton and stereochemistry[3].

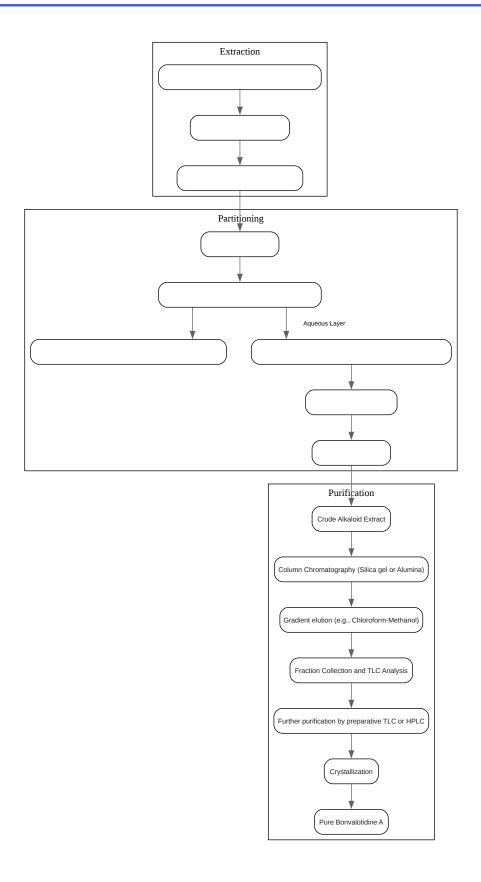
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of **Bonvalotidine A**. The fragmentation pattern in the mass spectrum would provide key information about the structure, such as the loss of methoxy, acetate, and ethyl groups from the core aconitane skeleton.

Experimental ProtocolsIsolation of Bonvalotidine A

The following is a generalized protocol for the isolation of diterpenoid alkaloids from Delphinium species, based on common practices in natural product chemistry. The specific details for **Bonvalotidine A** isolation are outlined in the primary literature[2].





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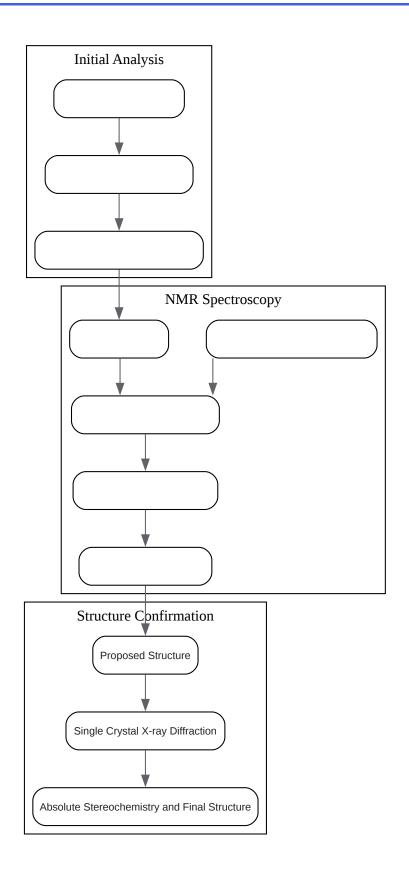
Figure 1. Generalized workflow for the isolation of **Bonvalotidine A**.



Structure Elucidation Workflow

The determination of the chemical structure of a novel natural product like **Bonvalotidine A** follows a systematic analytical workflow.





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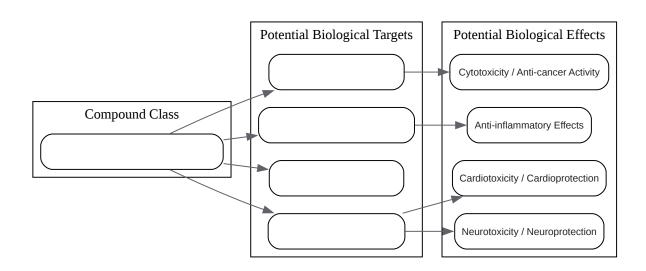
Figure 2. Logical workflow for the structure elucidation of Bonvalotidine A.



Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of **Bonvalotidine A**. However, diterpenoid alkaloids from Delphinium and the related Aconitum genera are known to possess a wide range of pharmacological and toxicological properties. These include anti-inflammatory, analgesic, anti-arrhythmic, and insecticidal activities. The primary mechanism of action for many aconitine-type and lycoctonine-type alkaloids involves the modulation of ion channels, particularly voltage-gated sodium channels.

Further research is required to determine the specific biological targets and mechanisms of action for **Bonvalotidine A**. Given its structural class, initial investigations could logically focus on its effects on neuronal and cardiac ion channels, as well as its potential anti-inflammatory and cytotoxic properties.



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Figure 3. Potential areas of investigation for the biological activity of **Bonvalotidine A**.

Conclusion

Bonvalotidine A is a structurally characterized C19-diterpenoid alkaloid from Delphinium bonvalotii. While its fundamental physicochemical and structural data have been established, a



significant opportunity exists for further research into its quantitative physical properties, detailed spectroscopic characteristics, and, most importantly, its pharmacological profile. This technical guide serves as a consolidated resource to facilitate and inspire future investigations into the therapeutic potential of this natural product. The detailed experimental workflows provided herein offer a roadmap for researchers aiming to isolate and study **Bonvalotidine A** and related compounds.

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